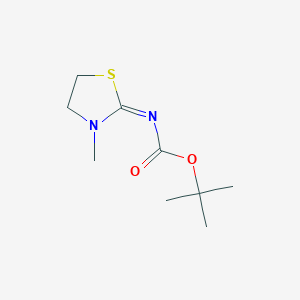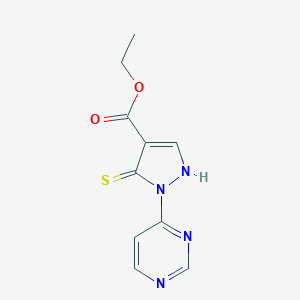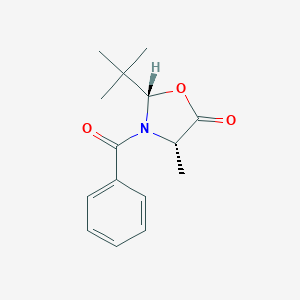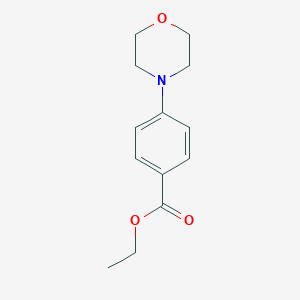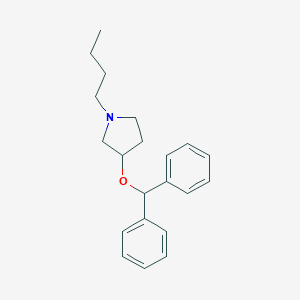![molecular formula C39H55N9O9S3 B012693 (2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 104234-99-3](/img/structure/B12693.png)
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is a synthetic peptide derivative. This compound is known for its chemotactic properties, meaning it can attract cells, particularly polymorphonuclear leukocytes, which are a type of white blood cell . The compound is often used in scientific research to study cell signaling and immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine involves multiple steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Formylation: The N-terminal methionine is formylated using formic acid or formyl chloride under mild conditions.
Azidosalicylamido Modification: The lysine residue is modified with 4-azidosalicylic acid using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers for the SPPS process, followed by large-scale chemical reactors for the subsequent modification steps. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry would be employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: The dithiopropionyl group can be reduced to free thiols.
Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products
Oxidation: Methionine sulfoxide derivative.
Reduction: Free thiol-containing peptide.
Substitution: Triazole-linked peptide derivatives.
Applications De Recherche Scientifique
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide modifications and reactions.
Biology: Employed in studies of cell signaling, particularly in immune cells.
Medicine: Investigated for its potential in drug delivery systems due to its ability to target specific cells.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The compound exerts its effects primarily through its chemotactic properties. It binds to specific receptors on the surface of polymorphonuclear leukocytes, triggering a signaling cascade that leads to cell migration and activation. The azido and dithiopropionyl groups allow for further functionalization, enabling the compound to be used in various bioorthogonal reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: A simpler formylated tripeptide with similar chemotactic properties.
N-Formylmethionine-leucyl-phenylalanyl-(N-dansyl)lysine: A derivative with a dansyl group for fluorescence studies.
Uniqueness
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is unique due to its multifunctional groups, which allow for a wide range of chemical modifications and applications. The presence of the azido and dithiopropionyl groups makes it particularly versatile for bioorthogonal chemistry and targeted drug delivery.
Propriétés
Numéro CAS |
104234-99-3 |
|---|---|
Formule moléculaire |
C39H55N9O9S3 |
Poids moléculaire |
890.1 g/mol |
Nom IUPAC |
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O9S3/c1-25(2)21-31(45-36(53)29(43-24-49)14-18-58-3)37(54)46-32(22-26-9-5-4-6-10-26)38(55)44-30(39(56)57)11-7-8-16-41-34(51)15-19-59-60-20-17-42-35(52)28-13-12-27(47-48-40)23-33(28)50/h4-6,9-10,12-13,23-25,29-32,50H,7-8,11,14-22H2,1-3H3,(H,41,51)(H,42,52)(H,43,49)(H,44,55)(H,45,53)(H,46,54)(H,56,57)/t29-,30-,31-,32-/m0/s1 |
Clé InChI |
GXPKVLSZDUGLIV-YDPTYEFTSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
Key on ui other cas no. |
104234-99-3 |
Séquence |
MLFX |
Synonymes |
FMLPL-SASD formyl-Met-Leu-Phe-SASD-Lys N-formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)

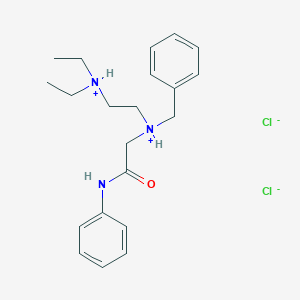
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid](/img/structure/B12614.png)
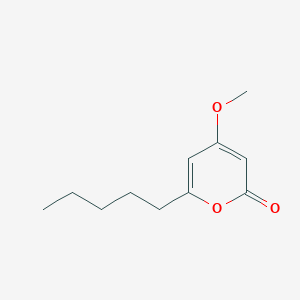
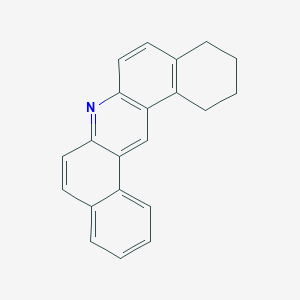

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
